molecular formula C13H13FN2O3 B11796889 Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate CAS No. 1363404-98-1

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate

Cat. No.: B11796889
CAS No.: 1363404-98-1
M. Wt: 264.25 g/mol
InChI Key: AMRWSPBFXFHAKF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoate is a chemical compound with the CAS Registry Number 1363404-98-1 and a molecular formula of C13H13FN2O3. It has a molecular weight of 264.25 g/mol . This structure features a benzoate ester core that is fluorinated at the 5-position and functionalized with a (1-methyl-1H-imidazol-2-yl)methoxy group at the 2-position, making it a valuable building block in medicinal and organic chemistry. The presence of both the fluorinated aromatic ring and the N-methylimidazole moiety suggests its potential as a key intermediate in the synthesis of more complex molecules for pharmaceutical research and development. Fluorinated benzoic acid derivatives are frequently utilized as synthesis intermediates for Active Pharmaceutical Ingredients (APIs) and as substrates in organic synthesis, particularly in the construction of heterocyclic systems . As a synthetic precursor, it can be hydrolyzed to its corresponding carboxylic acid, 5-Fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoic acid (CAS 1363405-32-6), for further derivatization . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1363404-98-1

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

methyl 5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoate

InChI

InChI=1S/C13H13FN2O3/c1-16-6-5-15-12(16)8-19-11-4-3-9(14)7-10(11)13(17)18-2/h3-7H,8H2,1-2H3

InChI Key

AMRWSPBFXFHAKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzoic acid and 1-methyl-1H-imidazole.

    Esterification: The 5-fluoro-2-hydroxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 5-fluoro-2-hydroxybenzoate.

    Imidazole Substitution: The methyl 5-fluoro-2-hydroxybenzoate is then reacted with 1-methyl-1H-imidazole in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the imidazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate features a fluorine atom , a methyl group , and an imidazole ring . Its molecular formula is C13H14FNO3C_{13}H_{14}FNO_3 with a molecular weight of 264.25 g/mol . The presence of the methoxy group enhances its biological activity and interaction capabilities, making it a compound of interest for further research.

Biological Activities

Preliminary studies suggest that this compound exhibits potential antimicrobial and anticancer properties . The imidazole moiety is known to interact with various biological targets, which may modulate enzyme activity or receptor functions beneficial for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often demonstrate antimicrobial activity. The fluorine substitution in this compound may enhance its efficacy against specific microbial strains, although detailed studies are required to confirm these effects.

Anticancer Properties

The compound's structural characteristics suggest it could inhibit certain cancer cell lines. Initial investigations into its cytotoxicity reveal promising results against human tumor cells, warranting further exploration into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Comparisons
Compound Name Substituents Key Features Reference
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate 4-(5-methyl-benzimidazole) at position 4; methyl ester Lacks fluorine; benzimidazole instead of imidazole
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole 5-fluoro; benzo[d][1,3]dioxol-5-yloxy group Fluorine retained; fused dioxolane ring
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{...}-1H-benzoimidazol-2-yl)-amine 2-fluoro-5-CF₃; benzoimidazole core Bulkier trifluoromethyl group; amine linkage

Key Observations :

  • Fluorine vs. Trifluoromethyl: The 5-fluoro substituent in the target compound offers moderate electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs.
  • Imidazole vs. Benzimidazole : The target’s imidazole methoxy group is less planar than benzimidazole derivatives (e.g., ), which may reduce intercalation with biological targets but improve solubility .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , using sodium metabisulfite (Na₂S₂O₅) as a cyclization agent. However, fluorinated precursors may necessitate stricter temperature control to avoid defluorination .
  • Compared to the inert-atmosphere requirement in , the target’s imidazole linkage might simplify synthesis under ambient conditions.

Physicochemical Properties

Table 3: Property Comparison of Benzoate Derivatives
Property Target Compound Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Ethyl 4-(5-(benzylamino)benzo[d]imidazol-2-yl)butanoate
logP (Predicted) ~2.8 (moderate lipophilicity) ~3.2 (higher due to benzimidazole) ~2.5 (polar ethyl ester)
Aqueous Solubility Low (fluoro, imidazole) Very low (planar benzimidazole) Moderate (ethyl ester)
Thermal Stability High (stable ester, fluorine) Moderate (benzimidazole prone to oxidation) Low (ethyl ester hydrolysis risk)

Key Observations :

  • The target’s fluorine and imidazole groups balance lipophilicity and solubility better than benzimidazole derivatives .
  • Methyl esters (target, ) are more hydrolytically stable than ethyl/propyl analogs (e.g., ), as noted in alkyl benzoate studies .

Biological Activity

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is a synthetic organic compound that belongs to the class of benzoate esters and features a unique combination of functional groups, including a fluorine atom, a methoxy group, and an imidazole ring. This structure contributes to its potential biological activities, which are currently under investigation.

  • Molecular Formula : C13_{13}H12_{12}FN2_2O3_3
  • Molecular Weight : 264.25 g/mol
  • CAS Number : 1363404-98-1

Potential Biological Activities

Preliminary studies suggest that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Early investigations indicate that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity : The imidazole moiety is known to interact with biological targets, which could modulate enzyme activity or receptor functions involved in cancer progression. Initial data from cell line studies suggest cytotoxic effects against certain cancer cells.
  • Enzyme Interaction Studies : The compound's binding affinity to specific enzymes and receptors is currently being explored. The presence of the fluorine atom is believed to enhance its stability and interaction capabilities, potentially leading to effective modulation of biological pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological systems. Its unique features can be compared with similar compounds:

Compound NameCAS NumberKey Features
Methyl 5-fluoro-2-hydroxybenzoate1363404-98-XHydroxy group instead of imidazole
5-Fluoro-2-(1-methylimidazol-2-y)benzoic acid1363405-32-XContains carboxylic acid instead of ester
(5-Fluoro-benzimidazolyl)methanol16767387Lacks ester functionality but retains fluorine

This comparison highlights the distinctiveness of this compound due to its combination of an imidazole ring and a methoxy group, which may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent research has focused on the biological activity of compounds containing imidazole rings and their derivatives. For instance, studies have shown that modifications in the imidazole structure can significantly impact the pharmacological properties of related compounds.

In a study evaluating various imidazole derivatives, it was found that those with methoxy substitutions exhibited improved bioavailability and reduced toxicity profiles when compared to their counterparts lacking such modifications . These findings support the hypothesis that this compound may similarly benefit from its structural characteristics.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets in cancer and microbial systems.
  • Optimization of Structure : Exploring modifications to enhance potency and selectivity for therapeutic applications.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The fluorine atom at C5 induces deshielding in adjacent protons .
  • IR Spectroscopy : Confirm ester (C=O ~1700 cm⁻¹) and ether (C-O ~1250 cm⁻¹) functional groups .
  • High-Resolution MS (HRMS) : Validate molecular formula via exact mass measurement (e.g., ESI+ mode) .

How does the fluorine substituent influence the electronic properties and reactivity of this compound?

Advanced Research Question
The electron-withdrawing fluorine at C5 alters the benzene ring’s electron density:

  • Electronic Effects : Reduces electron density at the para position, directing electrophilic substitutions to meta positions. DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces .
  • Reactivity : Enhances stability against oxidative degradation but may complicate nucleophilic aromatic substitution. Kinetic studies under varying pH/temperature are recommended .

What are the key safety considerations when handling this compound in a laboratory setting?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation/dermal contact due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Storage : Keep in a tightly sealed container in a cool, ventilated area away from heat/light. Use explosion-proof refrigerators if required .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

What strategies optimize the yield of the imidazole coupling step during synthesis?

Advanced Research Question

  • Catalyst Screening : Copper(I) iodide or Pd catalysts for Ullmann-type couplings improve ether bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dialysis .
  • Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1) or in-situ FTIR to track intermediate formation .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). The imidazole moiety may coordinate with metal ions in active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity using datasets from analogous benzimidazole/thiadiazole derivatives .

What are the challenges in analyzing π-π interactions in the crystal structure of this compound?

Advanced Research Question

  • Distance/Angle Criteria : π-π interactions are defined by interplanar distances (<3.8 Å) and offset angles (0–30°). SHELXL’s HAREA command can quantify contact areas .
  • Disorder Handling : Partial occupancy of aromatic rings requires constrained refinement. Compare with reported quinoline derivatives exhibiting similar stacking .

How does the ester group influence the compound’s solubility and formulation in pharmacological studies?

Basic Research Question

  • Solubility : The methyl ester enhances lipid solubility, facilitating cell membrane penetration. Solubility tests in DMSO/PBS (pH 7.4) are critical for in vitro assays .
  • Prodrug Potential : Hydrolysis under physiological conditions (e.g., esterase-mediated) may release active carboxylic acid derivatives. Monitor via HPLC .

What analytical techniques resolve discrepancies in reported melting points or spectral data?

Advanced Research Question

  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions affecting melting points .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, especially near the imidazole and fluorine regions .

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